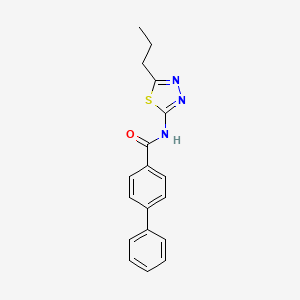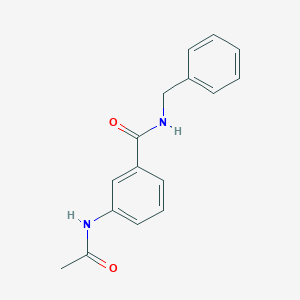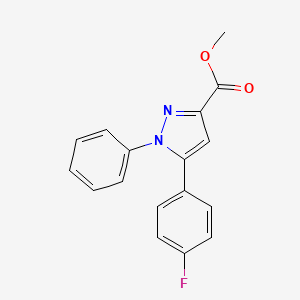
N-(4-fluorophenyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides It is characterized by the presence of a fluorophenyl group attached to the pyrazine ring
作用机制
Target of Action
N-(4-fluorophenyl)pyrazine-2-carboxamide, also known as N-(4-fluorophenyl)-2-pyrazinecarboxamide, is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . Therefore, it can be inferred that this compound may also target Mycobacterium tuberculosis.
Mode of Action
Pyrazinamide, the parent compound, is known to interfere withfatty acid synthase (FAS) I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . It is plausible that this compound may have a similar mode of action.
Biochemical Pathways
Based on the mode of action of pyrazinamide, it can be inferred that the compound may affect thefatty acid synthesis pathway in Mycobacterium tuberculosis .
Pharmacokinetics
The lipophilicity of a compound is known to be a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of this compound may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
Based on the mode of action of pyrazinamide, it can be inferred that this compound may inhibit the growth and replication of mycobacterium tuberculosis by interfering with its ability to synthesize new fatty acids .
Action Environment
It is known that the biological efficacy of pyrazinamide derivatives can increase with rising lipophilicity . Therefore, factors that affect the lipophilicity of this compound may also influence its action and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-fluoroaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, which help in the formation of the corresponding acyl chloride. This intermediate then reacts with 4-fluoroaniline to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(4-methoxyphenyl)pyrazine-2-carboxamide
- N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(4-fluorophenyl)pyrazine-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and stability, making it a valuable candidate for various applications .
属性
IUPAC Name |
N-(4-fluorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYWBZYUXVRWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)


![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)
![N'-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B5635324.png)
![6-[3-fluoro-5-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5635345.png)
![[(3aS,9bS)-7-methoxy-2-(2-phenoxyethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B5635354.png)
![dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5635356.png)
